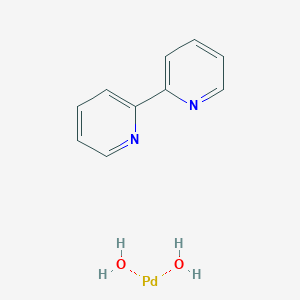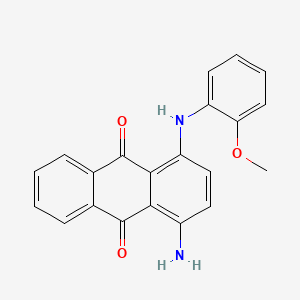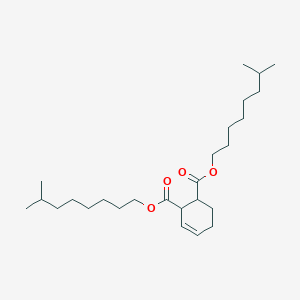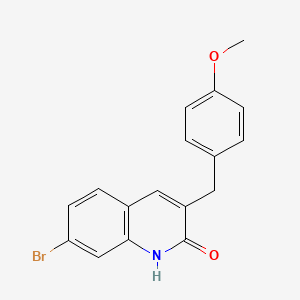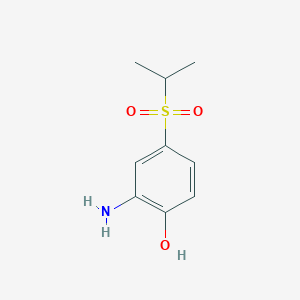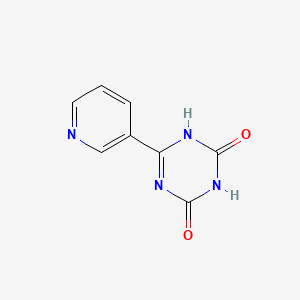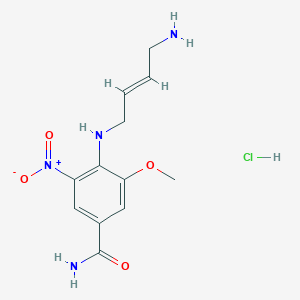
(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes an amino group, a methoxy group, and a nitrobenzamide moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (E)-4-aminobut-2-en-1-amine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
化学反应分析
Types of Reactions
(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.
科学研究应用
(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Aminobut-2-en-1-amine: A simpler analog with similar structural features.
3-Methoxy-5-nitrobenzamide: Shares the nitrobenzamide moiety but lacks the amino group.
4-Nitro-3-methoxybenzoic acid: A precursor in the synthesis of the target compound.
Uniqueness
(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H17ClN4O4 |
|---|---|
分子量 |
316.74 g/mol |
IUPAC 名称 |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C12H16N4O4.ClH/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);1H/b3-2+; |
InChI 键 |
UNOKAARUONKGPQ-SQQVDAMQSA-N |
手性 SMILES |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.Cl |
规范 SMILES |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




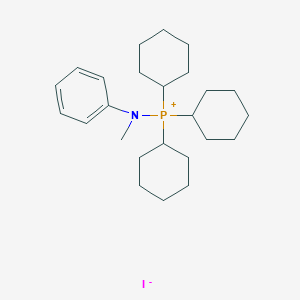

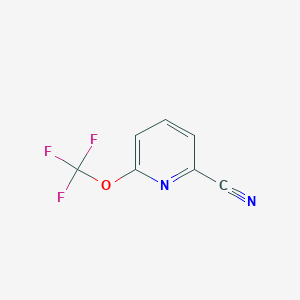
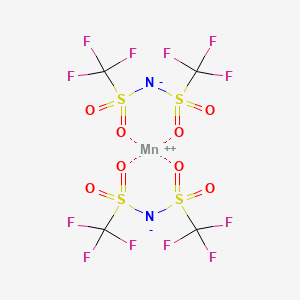
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
